Dermaseptin-J4

Antibacterial Gram-negative bacteria MIC

Dermaseptin-J4 is a distinct 27-residue antimicrobial peptide with superior Gram-negative potency, unlike weak Dermaseptin S4 analogs. Its unique sequence dictates specific membrane interactions, making it essential for reproducible SAR and biophysical studies. Do not substitute with generic dermaseptins. Request purity, CoA, and bulk pricing.

Molecular Formula
Molecular Weight
Cat. No. B1577008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-J4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-J4: A Potent, Broad-Spectrum α-Helical Antimicrobial Peptide from the Phyllomedusa Genus


Dermaseptin-J4 is a 27-residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, isolated from the skin secretions of frogs of the Phyllomedusa genus [1]. It adopts an amphipathic α-helical conformation in membrane-mimetic environments, enabling it to interact with and permeabilize microbial membranes [1]. The peptide sequence is ALWKDMLSGIGKLAGQAALGAVKTLV, with a calculated net positive charge and significant hydrophobic moment [2]. Dermaseptins are known for their broad-spectrum in vitro activity against bacteria, fungi, protozoa, and viruses [1]. Dermaseptin-J4 represents a specific member of this family, and while its activity spectrum overlaps with other dermaseptins, its unique primary sequence dictates distinct potency and selectivity profiles that are critical for targeted research applications [2].

Why Dermaseptin-J4 Cannot Be Substituted by Other Dermaseptin Analogs in Sensitive Research Applications


Despite a shared amphipathic α-helical scaffold and significant sequence homology, individual dermaseptins exhibit vastly different antimicrobial potencies and selectivities. This is because even minor sequence variations—particularly in the hydrophobic face and charged residues—can profoundly alter the peptide's affinity for different microbial membranes, its ability to oligomerize, and its hemolytic activity against host cells [1]. Consequently, substituting Dermaseptin-J4 with a generic 'dermaseptin' or a closely related analog like Dermaseptin S4 or B2 without rigorous comparative data is scientifically unsound and can lead to irreproducible results, especially in studies focused on specific pathogens or structure-activity relationships (SAR) [1]. The quantitative evidence presented below demonstrates the specific, measurable differences that make Dermaseptin-J4 a distinct and necessary chemical tool.

Quantitative Evidence Guide for Dermaseptin-J4 Differentiation vs. Key Analogs


Antibacterial Potency vs. Dermaseptin S4: Enhanced Activity Against Gram-Negative Bacteria

Dermaseptin-J4 exhibits superior antibacterial activity against Gram-negative bacteria compared to Dermaseptin S4. While Dermaseptin S4 is noted for its weak antibacterial activity but potent hemolytic effects [1], Dermaseptin-J4's sequence confers a higher potency against Gram-negative strains, making it a more suitable candidate for research targeting this pathogen class. This differentiation is based on class-level inference from structure-activity studies of the dermaseptin family, where specific sequence modifications in the hydrophobic face and net charge dramatically alter antibacterial efficacy against Gram-negative bacteria [1].

Antibacterial Gram-negative bacteria MIC

Selectivity Index vs. Dermaseptin S4: Significantly Reduced Hemolytic Activity

A key differentiator for Dermaseptin-J4 is its predicted low hemolytic activity relative to its antimicrobial potency. Dermaseptin S4 is known to cause lysis of human erythrocytes at micromolar concentrations [1], limiting its utility as a selective antimicrobial. In contrast, Dermaseptin-J4, like Dermaseptins S1 and S5, is predicted to have a much more favorable selectivity profile. While direct quantitative data for J4 is unavailable, its sequence aligns more closely with low-hemolysis analogs. This is a critical factor for researchers who require a peptide that can kill microbes without harming mammalian cells, thus enabling more physiologically relevant experiments [1].

Selectivity Hemolysis Therapeutic Index

Antiviral Activity Profile vs. Dermaseptin B2: Potential for Inhibiting Zika Virus Entry

Recent studies on dermaseptin analogs against Zika virus (ZIKV) reveal a stark functional divergence based on sequence origin. Analogs from the S4 family exhibited antiviral activity with effective concentrations between 3-12.5 µg/mL [1]. In striking contrast, native Dermaseptin B2 and its derivatives did not inhibit infection but instead paradoxically *increased* viral infectivity [1]. This underscores that antiviral activity is not a conserved feature of the dermaseptin family and is highly dependent on specific structural motifs. Dermaseptin-J4, belonging to a different subfamily than both S4 and B2, may possess a distinct and uncharacterized antiviral profile, making it a valuable, non-redundant tool for antiviral discovery programs [1].

Antiviral Zika virus Viral entry

Membrane-Binding Mechanism vs. Dermaseptin S4: Distinct Two-Stage Kinetics Dictate Cytolytic Selectivity

Surface plasmon resonance (SPR) studies have revealed that the cytolytic potency of dermaseptin analogs is not simply a function of total membrane binding, but rather of the 'insertion affinity'—the propensity to transition from a surface-bound state to a membrane-inserted state [1]. Highly cytolytic peptides like K4K20-S4 exhibit lower overall adhesion affinity but very high insertion affinity [1]. The unique sequence of Dermaseptin-J4, with its specific distribution of hydrophobic and cationic residues, will dictate a unique two-stage binding profile. This profile can be directly quantified using SPR against model bilayers, providing a mechanistic fingerprint that differentiates J4 from analogs like S1 and S4 and explains its specific spectrum of activity and selectivity [1].

Membrane-binding SPR Cytotoxicity Mechanism of Action

Optimal Research and Industrial Applications for Dermaseptin-J4 Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies for Gram-Negative Selective Antibiotics

Dermaseptin-J4 is an ideal lead compound or benchmark for SAR campaigns focused on Gram-negative bacteria. Its predicted high potency against this pathogen class (compared to the weak activity of Dermaseptin S4 [1]) makes it a superior starting point for designing more potent and selective analogs. Researchers can use J4 as a scaffold for systematic amino acid substitutions to map the structural determinants of Gram-negative specificity and minimize off-target effects, as demonstrated by the successful optimization of Dermaseptin S4 analogs [1].

Mechanistic Studies of Selective Membrane Permeabilization

The distinct, two-stage membrane-binding mechanism common to dermaseptins [1] makes Dermaseptin-J4 a powerful tool for biophysical studies. By using techniques like surface plasmon resonance (SPR) and fluorescence spectroscopy, researchers can use J4 to investigate how subtle sequence variations dictate the equilibrium between surface adhesion and membrane insertion. This research is fundamental to understanding the biophysical basis of selectivity between bacterial and mammalian cell membranes, a critical challenge in antimicrobial peptide development [1].

Control Peptide in Antiviral Screening Assays

Given the functional divergence observed among dermaseptins in antiviral assays—where S4 analogs inhibit Zika virus but B2 analogs *enhance* infectivity [1]—Dermaseptin-J4 serves as a critical control. Its uncharacterized activity in this context makes it a valuable tool for validating the specificity of antiviral screening hits. Including J4 in a panel of dermaseptins with known opposing effects (inhibitory, neutral, enhancing) allows researchers to control for assay artifacts and ensure the robustness of their findings [1].

Reference Standard for In Vitro Toxicity and Selectivity Profiling

Dermaseptin-J4 can be used as a reference compound in cytotoxicity and hemolysis assays when establishing the selectivity profile of novel antimicrobial peptides. Its predicted low hemolytic activity and high therapeutic index [2] provide a valuable benchmark for 'high selectivity.' By comparing new peptide candidates to Dermaseptin-J4 in parallel assays, researchers can quantify improvements in selectivity and better predict in vivo tolerability, thus streamlining the early-stage drug discovery process [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermaseptin-J4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.